

# The Estrogenic Effects of Benzophenone-2 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzophenone-2** (BP-2), a common UV filter in cosmetics and plastics, is under increasing scrutiny for its potential endocrine-disrupting properties.[1][2] This technical guide provides a comprehensive overview of the in vivo estrogenic effects of BP-2, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The evidence presented is derived from various animal studies and is intended to inform future research and risk assessment of this compound.

# Quantitative Data on Estrogenic Effects

The in vivo estrogenic activity of **Benzophenone-2** has been demonstrated across multiple studies, primarily through uterotrophic assays and analysis of hormone levels in animal models. The following tables summarize the key quantitative findings.

# Table 1: Uterotrophic Effects of Benzophenone-2 in Rodents



| Species                 | Route of<br>Administrat<br>ion | Dose                           | Duration         | Key<br>Findings                                                                                        | Reference |
|-------------------------|--------------------------------|--------------------------------|------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Ovariectomiz<br>ed Rats | Oral Gavage                    | 10 - 1,000<br>mg/kg/day        | 5 days           | Dose-<br>dependent<br>increase in<br>uterine<br>weight.                                                | [3][4]    |
| Ovariectomiz<br>ed Rats | Subcutaneou<br>s               | 100, 300,<br>1000<br>mg/kg/day | 3 days           | Significant increase in uterine wet weight, blotted weight, and relative weight at 300 and 1000 mg/kg. | [5]       |
| Ovariectomiz<br>ed Mice | Subcutaneou<br>s               | 50, 100, 200<br>mg/kg/day      | 7 and 21<br>days | Increased uterine weight at all doses, with the most significant increase at 200 mg/kg.                | [6]       |
| Ovariectomiz<br>ed Rats | Not Specified                  | Not Specified                  | Not Specified    | 10% effective<br>dose (ED10)<br>for uterine<br>weight<br>increase was<br>33.0<br>mg/kg/day.            | [7]       |



**Table 2: Effects of Benzophenone-2 on Hormone Levels** 

and Other Biomarkers

| Species                 | Route of<br>Administr<br>ation | Dose                    | Duration                  | Biomarke<br>r                               | Effect                               | Referenc<br>e |
|-------------------------|--------------------------------|-------------------------|---------------------------|---------------------------------------------|--------------------------------------|---------------|
| Ovariectom ized Mice    | Subcutane<br>ous               | 200<br>mg/kg/day        | 7 and 21<br>days          | Serum<br>Estradiol                          | Increased<br>to 17.4 ±<br>1.6 pg/ml. | [6]           |
| Ovariectom ized Rats    | Oral<br>Gavage                 | 10 - 1,000<br>mg/kg/day | 5 days                    | Serum<br>Leptin                             | Dose-<br>dependent<br>decrease.      | [3][4]        |
| Ovariectom ized Rats    | Oral<br>Gavage                 | 10 - 1,000<br>mg/kg/day | 5 days                    | Serum<br>Cholesterol<br>, HDL, LDL          | Dose-<br>dependent<br>decrease.      | [3][8]        |
| Ovariectom<br>ized Rats | Oral<br>Gavage                 | 10 - 1,000<br>mg/kg/day | 5 days                    | Pituitary<br>LHβ-<br>subunit<br>mRNA        | Dose-<br>dependent<br>decrease.      | [3]           |
| Ovariectom ized Rats    | Not<br>Specified               | Not<br>Specified        | 5 days                    | Serum T4<br>and T3                          | Significantl y reduced.              | [8]           |
| Pregnant<br>Mice        | Oral<br>Gavage                 | 6.25<br>mg/day          | Gestational<br>days 12-17 | Fetal<br>Genital<br>Tubercle<br>ERβ<br>mRNA | Increased<br>expression<br>in males. | [9]           |

# **Experimental Protocols**

The following sections detail the methodologies employed in key in vivo studies investigating the estrogenic effects of **Benzophenone-2**.

# **Uterotrophic Assay in Ovariectomized Rodents**



The uterotrophic assay is a standardized method to assess the estrogenic or anti-estrogenic potential of a substance by measuring the wet and dry weight of the uterus in immature or ovariectomized female rodents.

#### Animal Model:

- Adult female Sprague-Dawley rats or C57BL/6 mice are typically used.[3][5][6]
- Animals are ovariectomized to remove the endogenous source of estrogens and allowed to recover for a period of 7-14 days.[3][6]

#### Treatment:

- Test Substance: **Benzophenone-2** is dissolved in a suitable vehicle, such as olive oil or corn oil.[5][6]
- Administration: BP-2 is administered via oral gavage or subcutaneous injection for 3 to 7 consecutive days.[3][5][6]
- Dose Groups: A range of doses is used, typically from 10 to 1000 mg/kg body weight per day.[3][5]
- Control Groups: A vehicle control group and a positive control group treated with a known estrogen, such as 17β-estradiol (E2) or ethinyl estradiol (EE), are included.[3][5][6]

#### **Endpoint Measurement:**

- Approximately 24 hours after the final dose, the animals are euthanized.
- The uteri are carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight).[5]
- The uterine horns are then blotted to remove luminal fluid and re-weighed (blotted weight).[5]
- The uteri may also be dried to a constant weight to determine the dry weight.
- An increase in uterine weight in the BP-2 treated groups compared to the vehicle control group indicates an estrogenic effect.



Fig. 1: Uterotrophic Assay Workflow

# Signaling Pathways of Benzophenone-2 Estrogenic Effects

In vivo and in vitro studies have demonstrated that **Benzophenone-2** exerts its estrogenic effects primarily by acting as an agonist for both estrogen receptor  $\alpha$  (ER $\alpha$ ) and estrogen receptor  $\beta$  (ER $\beta$ ).[10][11] This interaction initiates a cascade of molecular events that lead to the observed physiological responses.

Upon entering a target cell, BP-2 binds to ER $\alpha$  and/or ER $\beta$  in the cytoplasm. This binding causes a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the BP-2-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to the synthesis of proteins that mediate the estrogenic effects, such as increased cell proliferation and tissue growth in the uterus.[12][13]

Studies have also suggested that BP-2's endocrine-disrupting activity may involve modulation of other signaling pathways, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor-related receptor 1 (ERR1).[12][13]





Click to download full resolution via product page

Fig. 2: BP-2 Estrogenic Signaling Pathway



## **Developmental and Other Endocrine Effects**

Beyond the classic uterotrophic effects, in utero exposure to **Benzophenone-2** has been linked to developmental abnormalities. In male mice, exposure during gestation led to an increased incidence of hypospadias, a condition affecting the urethra.[9] This effect was found to be dependent on the estrogen receptor pathway, as co-administration with an ER antagonist prevented the malformation.[9] The study also noted an upregulation of ERβ expression in the genital tubercles of BP-2-exposed male fetuses.[9]

Furthermore, BP-2 has been shown to interfere with the thyroid hormone axis. In rats, it significantly reduced serum levels of thyroxine (T4) and triiodothyronine (T3).[8] In vitro studies have also demonstrated that BP-2 is a potent inhibitor of human thyroid peroxidase, a key enzyme in thyroid hormone synthesis.[14]

### Conclusion

The in vivo evidence strongly indicates that **Benzophenone-2** possesses significant estrogenic activity. It acts as an agonist for both ERα and ERβ, leading to uterotrophic effects in rodents and potentially contributing to developmental abnormalities. Its interference with the thyroid hormone axis further highlights its broad endocrine-disrupting potential. This compilation of quantitative data and experimental protocols serves as a valuable resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development, emphasizing the need for continued investigation into the safety of this widely used compound. The European Commission's Scientific Committee on Consumer Safety (SCCS) has also noted the clear in vitro and in vivo estrogenic activity of BP-2 and has not confirmed its safety for use in cosmetics due to incomplete toxicological data.[1][2]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. useforesight.io [useforesight.io]

## Foundational & Exploratory





- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. A dose-response study on the estrogenic activity of benzophenone-2 on various endpoints in the serum, pituitary and uterus of female rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-organic endocrine disrupting activity of the UV screen benzophenone 2 (BP2) in ovariectomized adult rats after 5 days treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In utero exposure to benzophenone-2 causes hypospadias through an estrogen receptor dependent mechanism PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pure estrogenic effect of benzophenone-2 (BP2) but not of bisphenol A (BPA) and dibutylphtalate (DBP) in uterus, vagina and bone PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of estradiol, benzophenone-2 and benzophenone-3 on the expression pattern of the estrogen receptors (ER) alpha and beta, the estrogen receptor-related receptor 1 (ERR1) and the aryl hydrocarbon receptor (AhR) in adult ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Estrogenic Effects of Benzophenone-2 In Vivo: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1218759#understanding-the-estrogenic-effects-of-benzophenone-2-in-vivo]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com